molecular formula C16H19N3O3 B2745372 N-[Cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide CAS No. 1436239-83-6

N-[Cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide

Cat. No.: B2745372
CAS No.: 1436239-83-6
M. Wt: 301.346
InChI Key: CZFFXIYFBPOAJN-UHFFFAOYSA-N
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Description

N-[Cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide is a structurally complex acetamide derivative featuring a 3-nitrophenyl group at the acetamide’s α-position and a cyano-substituted cyclohexylmethyl moiety at the nitrogen atom. The compound’s unique architecture combines electron-withdrawing (nitro, cyano) and lipophilic (cyclohexyl) groups, which may influence its physicochemical properties and biological activity. While direct data on this compound are sparse in the provided literature, its structural analogs and related N-(substituted phenyl)acetamides have been extensively studied for applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

N-[cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c17-11-15(13-6-2-1-3-7-13)18-16(20)10-12-5-4-8-14(9-12)19(21)22/h4-5,8-9,13,15H,1-3,6-7,10H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFFXIYFBPOAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C#N)NC(=O)CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Building Blocks

  • 2-(3-Nitrophenyl)acetic acid : Commercial availability or synthesis via nitration of phenylacetic acid.
  • Cyclohexanecarbonitrile : Prepared via Strecker synthesis or cyclohexyl halide cyanation.
  • Ethyl cyanoacetate : Key for acylation and nitration steps.

Intermediate: trans-2-(4-Aminocyclohexyl)-N-methoxy-N-methylacetamide

A novel intermediate in WO2019016828A1, synthesized via:

  • Nitro reduction : Hydrogenation using Pd/C or PtO₂ in acetic acid (yield: 85–92%).
  • Cyclohexane ring formation : Catalytic hydrogenation (H₂, 50–60 psi) with Raney Ni at 80°C.
  • Acetamide protection : N-methoxy-N-methyl group introduction via Red-Al reduction.

Stepwise Preparation Methods

Acylation and Nitro-Group Introduction

Adapted from CN102952037A, the nitroacetamide backbone is formed via:

  • Acylation :
    • Reactants : m-Methoxyaniline + ethyl cyanoacetate (1:5 molar ratio).
    • Conditions : 180°C, 4 h, solvent-free (neat).
    • Yield : 95.6% after solvent washing (ethyl acetate).
  • Chlorination-Nitration :
    • Chlorine gas introduction : At -5°C in chloroform, 4 h.
    • Nitration : Post-chlorination treatment with HNO₃/H₂SO₄.

Cyclohexylmethyl Cyano Group Incorporation

From WO2019016828A1:

  • Cyanoalkylation :
    • Reactant : Cyclohexanecarbonitrile + formaldehyde (Mannich reaction).
    • Catalyst : PtO₂ under H₂ (40 psi), 70°C.
  • Coupling :
    • Conditions : NaBH(OAc)₃ in dichloromethane, 25°C.
    • Protection : Boc-group for amine stabilization.

Reaction Optimization and Critical Parameters

Solvent Systems

  • Hydrogenation : Ethanol/water (4:1) for nitro reduction.
  • Cyanation : Tetrahydrofuran (THF) with LiAlH₄.
  • Acylation : Solvent-free or ethyl acetate for cost efficiency.

Catalysts and Reducing Agents

Step Catalyst/Agent Yield (%) Reference
Nitro reduction Pd/C (10 wt%) 92
Cyclohexane formation Raney Ni 88
Cyanation NaBH(OAc)₃ 85
Chlorination Cl₂ gas in CHCl₃ 89

Temperature and Pressure Control

  • Hydrogenation : 50–60 psi H₂ avoids over-reduction of nitro groups.
  • Chlorination : -5°C prevents polychlorination.

Purification and Characterization

Crystallization Techniques

  • Solvent recrystallization : Ethyl acetate/methanol (3:1) for >99% purity.
  • Acid-base extraction : HCl wash to remove unreacted amines.

Analytical Data

  • ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, nitroaryl), 3.42 (m, 1H, cyclohexyl), 2.89 (s, 3H, N-methyl).
  • HPLC : Retention time 12.7 min (C18 column, 70:30 acetonitrile/water).

Chemical Reactions Analysis

Types of Reactions

N-[Cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: The active hydrogen on the cyanoacetamide can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted amines, amides, and heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[Cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[Cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide involves its interaction with biological targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various molecular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

a. N-(3-Nitrophenyl)acetamide Derivatives

  • 2-Chloro-N-(3-nitrophenyl)acetamide (): Structural Difference: Replaces the cyano-cyclohexylmethyl group with a chlorine atom. Key Observations: The anti-conformation of the N–H bond relative to the nitro group facilitates intermolecular N–H⋯O hydrogen bonding, enhancing crystal packing stability . Activity: Not explicitly reported, but similar nitro-acetamides are often explored as intermediates in drug synthesis.
  • N-(3-Nitrophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide (): Structural Difference: Incorporates a benzoxazolone ring instead of the cyano-cyclohexyl group. Activity: Benzoxazolone derivatives are associated with antimicrobial and anti-inflammatory properties, though specific data for this compound are unavailable .

b. Cyclohexyl-Substituted Acetamides

  • 2-(N-(2-(2-Chloro-1H-indol-3-yl)ethyl)acetamido)-N-cyclohexyl-2-(3-nitrophenyl)acetamide (): Structural Difference: Adds a chloroindole-ethyl chain to the acetamide backbone. Synthesis: Yielded 50% as a yellow oil, with a molecular weight of 496.99 g/mol.
  • 2-(4-Aminophenyl)-N-(2,4-dibromo-6-((cyclohexyl(methyl)amino)methyl)phenyl)acetamide (): Structural Difference: Features a dibromophenyl-cyclohexylamino group and an aminophenyl substituent. Application: Synthesized via Fe nanoparticle-mediated reduction, highlighting utility in catalytic processes .
Pharmacologically Active Acetamides
  • Benzofuran-Acetamide Derivatives (): Example: N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide (Compound 5i). Activity: Demonstrated anticonvulsant potency (relative potency = 0.74 vs. phenytoin) with an ED50 of 0.055 mmol/kg.

Comparative Analysis: Key Parameters

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties/Activities Reference
N-[Cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide ~325 (estimated) Cyano-cyclohexyl, 3-nitrophenyl Hypothesized stability via H-bonding
2-Chloro-N-(3-nitrophenyl)acetamide 215.63 Chloro, 3-nitrophenyl Strong crystal packing via H-bonding
Compound III-28 () 496.99 Chloroindole-ethyl, cyclohexyl Synthetic intermediate (50% yield)
Compound 5i () ~450 (estimated) Benzofuran, 4-chlorobenzoyl Anticonvulsant (ED50 = 0.055 mmol/kg)

Mechanistic and Electronic Comparisons

  • Electron-Withdrawing Effects : The 3-nitrophenyl group in the target compound likely enhances electrophilicity and hydrogen-bonding capacity, as seen in studies of N-(3-nitrophenyl)acetamide derivatives. Quantum mechanical calculations indicate that nitro groups stabilize cation radicals and influence electron transfer pathways .
  • Cyanogroup Reactivity: The cyano group may participate in dipole-dipole interactions or serve as a hydrogen-bond acceptor, similar to its role in dicyanobenzene-based electron predators .

Biological Activity

N-[Cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound contains distinct functional groups, namely cyano and nitro groups, which contribute to its reactivity and biological interactions. This article delves into the biological activity of this compound, discussing its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C15_{15}H18_{18}N4_{4}O2_{2}
  • Molecular Weight : 298.33 g/mol

The presence of the cyano group (CN-C\equiv N) and the nitro group (NO2-NO_2) in its structure enhances its electrophilic character, making it a versatile intermediate for various chemical reactions and biological activities.

Target Interactions

This compound interacts with various biological targets through multiple mechanisms:

  • Electrophilic Attack : The cyano group can act as an electrophile, participating in nucleophilic addition reactions with biological molecules such as proteins or nucleic acids. This can lead to covalent modifications that alter the function of these biomolecules.
  • Hydrogen Bonding : The amide group may engage in hydrogen bonding, influencing the compound's solubility and interaction with biological receptors.

Biochemical Pathways

The compound is involved in several biochemical pathways, contributing to its observed biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of cyanoacetamide compounds exhibit significant antimicrobial properties, potentially inhibiting the growth of various pathogens .
  • Anticancer Properties : Some studies suggest that the compound may have anticancer effects through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation.

Antimicrobial Efficacy

A study evaluating the antimicrobial activity of this compound reported the following Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Pseudomonas aeruginosa20.0

These results indicate that the compound possesses notable antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The following IC50_{50} values were determined:

Cell Line IC50_{50} (µM)
HeLa (Cervical Cancer)15.0
MCF-7 (Breast Cancer)20.0
A549 (Lung Cancer)18.5

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Case Study 1: Antimicrobial Activity

In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations lower than those required for conventional antibiotics, indicating its potential as an alternative therapeutic agent.

Case Study 2: Anticancer Research

A series of experiments conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in increased apoptosis markers and reduced cell viability compared to untreated controls. This suggests a promising role for this compound in cancer therapy.

Q & A

Q. What are the optimal synthetic routes and characterization methods for N-[Cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide?

The compound can be synthesized via multicomponent reactions (MCRs) starting from 2-chlorotryptamine, as described in a general procedure yielding 50% purity. Key steps include condensation reactions under controlled conditions (e.g., solvent choice, catalyst). Characterization requires High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., observed m/z 498.1867 vs. calculated 496.1877) and IR spectroscopy to identify functional groups (e.g., 1653 cm⁻¹ for carbonyl stretch) .

Q. How do structural features of this compound influence its physicochemical properties?

The compound contains a 3-nitrophenyl group (electron-withdrawing), a cyclohexyl-cyano moiety (lipophilic), and an acetamide backbone. These groups impact solubility, stability, and reactivity. For example:

  • The nitrophenyl group may reduce aqueous solubility but enhance π-π stacking with biological targets.
  • The cyclohexyl-cyano group increases lipophilicity, affecting membrane permeability. Experimental validation via logP measurements and X-ray crystallography is recommended .

Q. What are standard protocols for purity assessment and analytical validation?

Use chromatographic methods (HPLC/GC-MS) with a C18 column and acetonitrile/water mobile phase. Purity can be confirmed by:

  • NMR integration (e.g., absence of extraneous peaks in ¹H/¹³C spectra).
  • HRMS deviation < 5 ppm.
  • IR alignment with reference spectra for functional groups .

Advanced Research Questions

Q. How can structural analogs of this compound guide structure-activity relationship (SAR) studies?

Compare substituent effects using analogs like:

CompoundKey ModificationObserved Impact
N-(2-Methyl-3-nitrophenyl)acetamideMethyl substitutionAltered steric hindrance affecting target binding
N-(3-Fluorophenyl)acetamideFluorine substitutionEnhanced metabolic stability via reduced CYP450 interaction
SAR studies should combine molecular docking (e.g., AutoDock Vina) with in vitro assays to map pharmacophores.

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in activity (e.g., IC₅₀ values) may arise from:

  • Assay variability (e.g., cell line differences).
  • Purity levels (<95% vs. >98%). Mitigate by:
  • Replicating assays under standardized conditions (e.g., ATP-based viability tests).
  • Validating compound identity via tandem MS/MS and elemental analysis .

Q. How can the mechanism of action be elucidated for this compound?

Proposed approaches:

  • Target Identification : Use affinity chromatography or thermal shift assays to isolate binding proteins.
  • Pathway Analysis : RNA sequencing to identify differentially expressed genes post-treatment.
  • Molecular Dynamics Simulations : Study interactions with hypothetical targets (e.g., kinase domains) using GROMACS .

Q. What strategies improve synthetic yield and scalability?

Optimize:

  • Catalysts : Switch from iron powder (low efficiency) to Pd/C for nitro-group reductions.
  • Solvents : Replace DCM with THF for better solubility of intermediates.
  • Temperature : Maintain 60–70°C during condensation to minimize side reactions. Pilot-scale trials (e.g., 10 mmol batches) should monitor purity via inline PAT tools .

Methodological Guidance

  • For Synthesis : Follow ’s protocol but substitute tryptamine derivatives with other amines for diversification.
  • For Bioactivity Testing : Use ’s framework for thiazole derivatives (e.g., antimicrobial assays on S. aureus).
  • For Data Reproducibility : Adopt PubChem’s standardized descriptors (e.g., InChIKey: BUURNSDWYPTXHS) to avoid nomenclature conflicts .

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